Toreforant

Catalog No.
S545600
CAS No.
952494-46-1
M.F
C23H32N6
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toreforant

CAS Number

952494-46-1

Product Name

Toreforant

IUPAC Name

5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine

Molecular Formula

C23H32N6

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26)

InChI Key

FCRFVPZAXGJLPW-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C

solubility

Soluble in DMSO, not in water

Synonyms

2-pyrimidinamine, 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-(3-(1-methyl-4-piperidinyl)propyl)-, 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-(3-(1-methyl-4-piperidinyl)propyl)-2-pyrimidinamine, toreforant

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C

The exact mass of the compound Toreforant is 392.2688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Histamine Receptor Antagonist

Toreforant is classified as a histamine H4 receptor antagonist. Histamine is a molecule involved in various physiological processes, including allergic reactions, inflammation, and immune function. Histamine receptors are proteins on cell surfaces that bind to histamine and trigger specific responses. Toreforant works by blocking the H4 receptor, potentially modulating these histamine-related processes [].

Potential Applications

Several scientific studies have explored the potential applications of Toreforant:

  • Chronic Urticaria (Hives)

    Toreforant was investigated in a Phase 2a clinical trial for chronic urticaria, a condition characterized by recurrent episodes of itchy welts. However, the study did not show significant efficacy compared to placebo [].

  • Other Allergic Conditions

    Due to its H4 receptor antagonism, Toreforant was also considered for other allergic conditions like allergic rhinitis (hay fever) and atopic dermatitis (eczema). However, limited research is available on these applications.

  • Neuroinflammation

    Scientific research suggests that histamine signaling via H4 receptors might play a role in neuroinflammation, a process linked to various neurological disorders. Studies are ongoing to explore Toreforant's potential in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Toreforant, also known by its developmental code JNJ-38518168, is a selective antagonist of the histamine H4 receptor. This compound belongs to the class of organic compounds known as benzimidazoles, characterized by a fused benzene and imidazole ring structure. Its chemical formula is C23H32N6, with a molecular weight of approximately 392.55 g/mol. Toreforant has been investigated for its potential therapeutic applications in conditions such as asthma, psoriasis, hepatic impairment, and rheumatoid arthritis .

Toreforant exhibits significant biological activity as an antagonist of the histamine H4 receptor. It has been shown to modulate immune functions and inflammatory responses. Clinical trials have indicated that while it does not significantly improve uncontrolled eosinophilic asthma, it may provide partial efficacy in rheumatoid arthritis patients who are nonresponsive to methotrexate therapy . Additionally, it has demonstrated some effectiveness in reducing symptoms of moderate-to-severe psoriasis .

The synthesis of toreforant involves several steps typical for complex organic compounds. Although detailed synthetic routes are proprietary and not widely published, the general approach includes:

  • Formation of Benzimidazole Core: The initial step likely involves synthesizing the benzimidazole structure through condensation reactions.
  • Pyrimidine Ring Formation: The introduction of the pyrimidine moiety can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Final modifications involve introducing substituents such as piperidine groups through nucleophilic substitution or coupling reactions.

Due to its complexity, synthesis typically requires multiple reaction steps under controlled conditions.

Toreforant has potential applications in treating various inflammatory and autoimmune conditions due to its role as a histamine H4 receptor antagonist. Key areas of investigation include:

  • Asthma: Targeting eosinophilic asthma where traditional therapies may fail.
  • Rheumatoid Arthritis: Providing relief for patients unresponsive to standard treatments.
  • Psoriasis: Reducing inflammatory symptoms associated with skin conditions.

Despite ongoing research, as of now, there is no regulatory approval for any histamine H4 receptor antagonist .

Toreforant shares structural and functional similarities with other histamine H4 receptor antagonists and related compounds. Notable similar compounds include:

Compound NameChemical Structure TypeKey Features
JNJ-7777120Histamine H4 AntagonistHigh selectivity for human H4 receptors
VUF6002Histamine H4 AntagonistDeveloped from JNJ-7777120 for better efficacy
UR-60427Histamine H4 AntagonistKnown for efficacy in animal models of asthma
JNJ-39758979Histamine H4 AntagonistExplored for allergic conditions

Uniqueness of Toreforant

Toreforant's uniqueness lies in its specific chemical structure and selectivity for the histamine H4 receptor compared to other antagonists that may also affect H3 receptors or possess broader activity profiles. Its development was aimed at minimizing side effects commonly associated with earlier compounds while maximizing therapeutic potential in targeted inflammatory conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

392.26884505 g/mol

Monoisotopic Mass

392.26884505 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6LA7G393X

MeSH Pharmacological Classification

Histamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH4 [HSA:59340] [KO:K04152]

Other CAS

952494-46-1

Wikipedia

Toreforant

Dates

Last modified: 04-14-2024

Explore Compound Types